molecular formula C5H5F2N3O2 B15045623 1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole

1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B15045623
M. Wt: 177.11 g/mol
InChI Key: FKBJQYYUHKNNCA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a pyrazole ring. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-5-nitro-1H-pyrazole with a difluoromethylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H5F2N3O2

Molecular Weight

177.11 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-5-nitropyrazole

InChI

InChI=1S/C5H5F2N3O2/c1-3-2-4(10(11)12)9(8-3)5(6)7/h2,5H,1H3

InChI Key

FKBJQYYUHKNNCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)[N+](=O)[O-])C(F)F

Origin of Product

United States

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